3-Cyanobenzenepropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

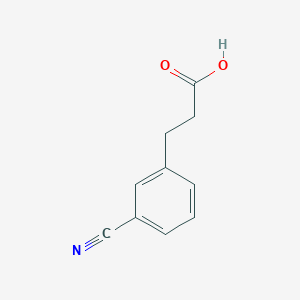

Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVGDSHPRRFWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Significance of 3 Cyanobenzenepropanoic Acid

Chemical and Physical Properties

The fundamental properties of 3-Cyanobenzenepropanoic acid are summarized in the interactive table below. These characteristics are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-cyanophenyl)propanoic acid | sigmaaldrich.com |

| CAS Number | 42287-97-8 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₉NO₂ | chemicalbook.com |

| Molecular Weight | 175.18 g/mol | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Boiling Point | 350.4 °C at 760 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.21 g/cm³ (Predicted) | chemicalbook.com |

| Storage | Store at room temperature, sealed in a dry environment. | sigmaaldrich.com |

Synthesis of 3 Cyanobenzenepropanoic Acid

The primary and most documented method for the synthesis of 3-Cyanobenzenepropanoic acid is through the hydrogenation of 3-cyano-cinnamic acid. prepchem.com This reaction specifically targets the carbon-carbon double bond in the cinnamic acid derivative while leaving the nitrile and carboxylic acid groups intact.

A typical procedure involves dissolving 3-cyano-cinnamic acid in a suitable solvent system, such as a mixture of water and a 2M sodium hydroxide (B78521) solution. prepchem.com The hydrogenation is then carried out under pressure (e.g., 60 psi) using a palladium on charcoal (10% Pd/C) catalyst. prepchem.com The reaction proceeds over a period of a few hours. Following the reaction, the catalyst is removed by filtration. The filtrate is then acidified with a strong acid, such as 2M hydrochloric acid, which causes the product, this compound, to precipitate out of the solution as a white solid. prepchem.com This straightforward method allows for the efficient preparation of the target compound.

Applications in Scientific Research

Role as a Building Block in Advanced Organic Synthesis

The presence of both a carboxylic acid and a nitrile group allows for a range of chemical transformations, making this compound a useful building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These potential transformations open avenues for its use in the synthesis of various organic compounds, although specific, large-scale applications are not yet widely documented in publicly available research. It is often listed as an important raw material and intermediate for organic synthesis in the chemical industry. tradingchem.com

Application in Materials Science Research

The structure of this compound suggests its potential utility in materials science, particularly as a monomer or a precursor to monomers for the synthesis of polymers.

While direct polymerization of this compound is not commonly reported, its functional groups can be modified to create polymerizable monomers. For instance, the carboxylic acid could be converted to an acrylate (B77674) or methacrylate (B99206) group, and the nitrile could be transformed into an amine, which could then be used in condensation polymerizations. Chemical suppliers categorize it as a material building block, indicating its potential use in the synthesis of larger, functional materials. bldpharm.com

The incorporation of the cyanophenyl moiety into a polymer backbone can impart specific properties, such as thermal stability, and can influence the material's electronic and optical characteristics. While specific examples of advanced functional materials derived directly from this compound are not yet prevalent in the literature, its status as a commercially available building block suggests its potential for such applications in academic and industrial research. sigmaaldrich.com

Enzymatic Transformations and Biocatalysis

Biocatalytic Synthesis and Derivatization

Biocatalytic approaches provide powerful tools for creating derivatives of 3-Cyanobenzenepropanoic acid. These methods leverage the inherent specificity of enzymes to target particular functional groups under mild reaction conditions.

The UbiD-like enzyme family, also known as prenylated-flavin mononucleotide-dependent decarboxylases, represents a novel class of biocatalysts capable of the (de)carboxylation of unsaturated carboxylic acids. montana.edu These enzymes utilize a unique mechanism involving a 1,3-dipolar cyclo-addition with their prFMN cofactor to catalyze reactions on a wide array of aromatic substrates, often at carbon centers that are chemically unreactive. montana.eduambeed.com The family is vast, with approximately 35,000 protein sequences annotated as potential UbiD-like enzymes, suggesting a rich diversity of catalytic functions yet to be discovered. montana.eduambeed.com

Enzymes like ferulic acid decarboxylase (FDC) have demonstrated the ability to decarboxylate a range of cinnamic acid derivatives. beilstein-journals.org While direct studies on the decarboxylation of this compound by UbiD-like enzymes are not extensively documented, the known broad substrate scope of this enzyme family for aromatic carboxylic acids suggests its potential applicability. montana.eduambeed.com For instance, FDC from Saccharomyces cerevisiae has a large hydrophobic active site capable of accommodating various aromatic acids. mdpi.com The reversible nature of the reaction catalyzed by some UbiD-like enzymes also opens the possibility for the regioselective carboxylation of a suitable precursor to synthesize this compound or its derivatives. beilstein-journals.orgnsf.gov

Enzymatic Reduction:

The selective reduction of the carboxylic acid moiety of this compound is a key biocatalytic transformation. Carboxylic acid reductases (CARs, E.C. 1.2.1.30) are highly effective enzymes for the one-step, ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. frontiersin.orgresearchgate.net This process is advantageous over chemical methods as it proceeds under mild, aqueous conditions with high chemoselectivity, leaving other functional groups like the cyano group untouched. d-nb.infonih.gov

The mechanism involves the activation of the carboxylate to an enzyme-bound thioester, which is then reduced by NADPH to release the aldehyde. frontiersin.orgd-nb.info CARs from various microbial sources, such as Neurospora crassa and Nocardia iowensis, have been shown to reduce a broad spectrum of aromatic and aliphatic carboxylic acids. nsf.govd-nb.info The application of a CAR could convert this compound into 3-(3-cyanophenyl)propanal.

In many biocatalytic systems, particularly those using whole cells, the aldehyde product can be further reduced to the corresponding alcohol, 3-(3-cyanophenyl)propan-1-ol, by endogenous alcohol dehydrogenases. mdpi.comnih.gov

| Enzyme Class | Substrate | Product | Key Features |

| Carboxylate Reductase (CAR) | This compound | 3-(3-cyanophenyl)propanal | High chemoselectivity; Requires ATP and NADPH cofactors. frontiersin.org |

| Alcohol Dehydrogenase (ADH) | 3-(3-cyanophenyl)propanal | 3-(3-cyanophenyl)propan-1-ol | Often present in whole-cell systems, leading to over-reduction of the aldehyde. mdpi.com |

Enzymatic Oxidation:

The enzymatic oxidation of this compound can introduce hydroxyl groups onto the aromatic ring, creating valuable phenolic derivatives. Monooxygenases, particularly cytochrome P450 (CYP) enzymes, are well-suited for this task. nih.gov These enzymes are known to catalyze the regio- and stereoselective hydroxylation of a wide variety of substrates. nih.govrsc.org For example, toluene (B28343) monooxygenases introduce hydroxyl groups onto the toluene ring at the ortho, meta, or para positions depending on the specific enzyme. nih.gov A similar monooxygenase could potentially hydroxylate the benzene (B151609) ring of this compound. The oxidation reaction requires a reductant, typically NAD(P)H, and molecular oxygen. researchgate.net

Exploration of Novel Biocatalytic Systems

The development of new biocatalytic systems is crucial for expanding the range of possible transformations for compounds like this compound. This involves both tailoring existing enzymes for specific functions and utilizing whole microorganisms as efficient biocatalysts.

Directed evolution and enzyme engineering are powerful techniques used to improve or alter the function of biocatalysts. illinois.edu These methods mimic natural evolution in the laboratory through iterative rounds of mutagenesis and screening to select for enzyme variants with desired properties, such as enhanced activity, stability, or altered substrate specificity. frontiersin.org

This approach has been successfully applied to various enzyme classes relevant to the transformation of this compound.

Nitrilases: These enzymes hydrolyze nitriles directly to carboxylic acids and ammonia. researchgate.net Directed evolution has been used to enhance the activity and enantioselectivity of nitrilases for the synthesis of valuable chiral carboxylic acids. montana.edumdpi.com An engineered nitrilase could potentially be developed to hydrolyze the cyano group of this compound or to synthesize it from a dinitrile precursor.

Carboxylate Reductases (CARs): Mutational studies on CARs have identified key amino acid residues essential for catalytic activity. frontiersin.org By targeting these and other residues, the substrate scope and efficiency of CARs can be engineered. For example, creating hybrid CARs by swapping domains from different parent enzymes has been shown to modulate their activity on various substrates. nsf.gov Such strategies could be employed to optimize a CAR for the specific reduction of this compound.

| Enzyme Target | Engineering Goal | Example of Success | Potential Application for this compound |

| Nitrilase | Improve activity/specificity | Creation of a mutant Gordonia terrae nitrilase with 2.6-fold higher activity for 3-cyanopyridine (B1664610) conversion. nih.gov | Development of a specific nitrilase for the hydrolysis of the cyano group. |

| Carboxylate Reductase (CAR) | Alter substrate preference/activity | Identification of key active site residues (e.g., His237, Glu433) in N. crassa CAR; mutation of which abolishes activity. frontiersin.org | Tailoring a CAR for highly efficient reduction of the carboxyl group. |

Whole-cell biotransformation utilizes entire microbial cells as self-contained catalysts. This approach offers several advantages over using isolated enzymes, including the elimination of costly enzyme purification steps and the in-situ regeneration of expensive cofactors like NADPH and ATP. ambeed.comillinois.edu The cellular environment can also enhance the stability of the enzymes. nih.gov

The transformation of compounds structurally related to this compound has been successfully demonstrated using whole-cell systems.

Nicotinic Acid Production: A mutant strain of Gordonia terrae has been used for the whole-cell biotransformation of 3-cyanopyridine into nicotinic acid, achieving 100% conversion at a high substrate concentration. nih.gov This provides a strong proof-of-concept for the potential hydrolysis of the cyano group in this compound using a similar system.

Vanillin (B372448) Synthesis: Resting cells of a Nocardia species have been used to reduce vanillic acid to vanillin and vanillyl alcohol. nih.gov This transformation is mediated by a CAR enzyme within the cells, demonstrating the feasibility of using whole-cell systems for the reduction of aromatic carboxylic acids like this compound. nih.gov

These methodologies present a robust and efficient platform for developing industrial-scale biocatalytic processes for the synthesis and derivatization of this compound. illinois.edunih.gov

Analytical Methodologies for Purity and Structural Confirmation in Research

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 3-Cyanobenzenepropanoic acid from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids like this compound. shimadzu.com It is particularly useful for assessing the purity of non-volatile and thermally sensitive compounds.

Research Findings: For organic acids, reversed-phase HPLC is a common approach, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like ODS or C18) and a polar mobile phase. aocs.org The retention of fatty acids in reversed-phase HPLC is influenced by both chain length and the degree of unsaturation. aocs.org To enhance detection and achieve sharp peaks, a small amount of an acid, such as acetic acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group. aocs.orghplc.eu

Typical mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with water. aocs.org Detection is frequently carried out using a UV detector, as the carboxyl group absorbs in the 200-210 nm range. shimadzu.com For enhanced sensitivity, derivatization to form UV-active esters, such as phenacyl esters, allows for detection at higher wavelengths where there is less interference. aocs.org

The following table outlines a general approach for HPLC analysis of organic acids:

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 or ODS | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid | Elution of the compound and suppression of ionization |

| Detection | UV at 200-210 nm or at higher wavelengths for derivatives | Quantification and purity assessment |

| Flow Rate | 0.5 - 1.5 mL/min | To achieve optimal separation |

| Temperature | Ambient or controlled (e.g., 35-40 °C) | To ensure reproducible retention times |

This table is a generalized representation and specific conditions may vary based on the exact instrumentation and sample matrix.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, its volatile derivatives can be analyzed using this technique. sigmaaldrich.comscribd.com GC is highly effective for separating complex mixtures and quantifying individual components. ascee.org

Research Findings: For acidic compounds like this compound, derivatization is a necessary step to increase volatility and thermal stability. scribd.com A common method is esterification to form methyl esters (Fatty Acid Methyl Esters or FAMEs). scribd.com This conversion allows the compound to be readily vaporized and passed through the GC column. scribd.com

A study on the analysis of a related compound, 3-cyano-3,3-diphenylpropionic acid, utilized GC with nitrogen-phosphorus detection for quantification and GC-mass spectrometry for confirmation. nih.gov The compound was derivatized with diazomethane (B1218177) to form its methyl ester prior to analysis. nih.gov This approach yielded a low quantitation limit of 10 ng/mL in urine samples. nih.gov

The general workflow for GC analysis of acidic compounds involves:

Extraction: Isolating the compound from the sample matrix.

Derivatization: Converting the carboxylic acid to a more volatile ester.

GC Separation: Injecting the derivatized sample into the GC for separation on a suitable column (e.g., a polar capillary column like Nukol™ or those with polyethylene (B3416737) glycol phases). sigmaaldrich.com

Detection: Using a detector like a Flame Ionization Detector (FID) or a mass spectrometer for identification and quantification.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Research Findings: While specific NMR data for this compound is not readily available in the provided search results, general principles and data for analogous structures can be informative. For instance, in ¹H NMR, one would expect to see signals corresponding to the protons on the benzene (B151609) ring, as well as the protons of the propanoic acid chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule. Similarly, ¹³C NMR would show distinct signals for each unique carbon atom, including the nitrile carbon, the carbonyl carbon, and the carbons of the aromatic ring and the aliphatic chain. rsc.orgmdpi.com

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound, based on general knowledge and data for similar compounds. sigmaaldrich.com

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 | 120 - 140 |

| -CH₂- (alpha to COOH) | ~2.6 | ~30-40 |

| -CH₂- (beta to COOH) | ~2.9 | ~20-30 |

| -COOH | 10 - 13 (broad) | 170 - 180 |

| -C≡N | N/A | 115 - 125 |

These are estimated values and can be influenced by the solvent and other structural features.

Mass Spectrometry (MS), including LC-MS and UPLC-MS

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC), it becomes a powerful tool for both qualitative and quantitative analysis.

Research Findings: LC-MS and UPLC-MS are widely used for the analysis of organic acids and their metabolites in various biological and environmental samples. mdpi.comspectroscopyonline.comnih.govnih.gov These techniques offer high sensitivity and selectivity. mdpi.comchromatographyonline.com For acidic compounds, electrospray ionization (ESI) in negative ion mode is often employed, as it readily forms the deprotonated molecule [M-H]⁻. imrpress.com

A typical LC-MS method for an organic acid would involve:

Chromatographic Separation: Using a reversed-phase column with a gradient elution of an aqueous mobile phase (often containing a buffer like formic acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile or methanol. hplc.euchromatographyonline.comwaters.com

Ionization: ESI is a common choice for polar molecules like carboxylic acids.

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, detects the mass-to-charge ratio of the ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental formula. imrpress.comprotocols.io

The development of UPLC-MS/MS methods has allowed for high-throughput analysis with very low limits of quantification, sometimes in the picogram per liter range. mdpi.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, key absorptions would be expected for the carboxylic acid O-H, the carbonyl C=O, the nitrile C≡N, and the aromatic C-H and C=C bonds.

Research Findings: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1700 and 1725 cm⁻¹. rsc.orglibretexts.org The nitrile group (C≡N) typically shows a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. chemicalbook.com Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C stretching absorptions for the benzene ring are found in the 1450-1600 cm⁻¹ region. rsc.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C≡N (Nitrile) | 2220 - 2260 |

| C=O (Carbonyl) | 1700 - 1725 |

| C=C (Aromatic) | 1450 - 1600 |

This table presents typical ranges for IR absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which is related to its electronic structure. Aromatic compounds like this compound exhibit characteristic UV absorption bands.

Research Findings: For aromatic carboxylic acids like benzoic acid, the UV spectrum is influenced by the pH of the solution. rsc.org In acidic solution, where the molecule is in its non-dissociated form, the absorption maxima are typically at slightly longer wavelengths (red-shifted) compared to the deprotonated form in a basic solution. rsc.org For example, benzoic acid in an acidic medium shows absorption maxima around 230 nm and 274 nm. rsc.org The presence of the cyano group on the benzene ring will influence the exact position and intensity of these absorption bands. UV-Vis spectroscopy is particularly useful as a detection method in HPLC. sielc.comlcms.cz The spectrum can help in selecting the optimal wavelength for detection to maximize sensitivity. sielc.com

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information can be derived.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of 3-Cyanobenzenepropanoic acid governs its reactivity. Key parameters derived from DFT calculations help in understanding how the molecule will behave in a chemical environment. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity descriptors are central to this analysis.

The presence of both an electron-withdrawing cyano group (-CN) and a carboxylic acid group (-COOH) on the benzene (B151609) ring significantly influences the electron distribution. The cyano group, through its strong inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution, while the carboxylic acid group also acts as a deactivating group. DFT calculations can precisely map this electron distribution through molecular electrostatic potential (MESP) surfaces, which visualize electron-rich and electron-poor regions of the molecule.

Global reactivity descriptors, calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of reactivity. For instance, a study on phenylpropanoic acid derivatives using DFT calculations highlighted how substituents affect these orbital energies and, consequently, the molecule's stability and reactivity. wmocollege.ac.inscirp.org A lower HOMO-LUMO energy gap generally implies higher reactivity. wmocollege.ac.in For this compound, the electron-withdrawing nature of the cyano group is expected to lower both HOMO and LUMO energy levels.

Illustrative global reactivity descriptors for this compound, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set, are presented in Table 1.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Note: These values are illustrative and based on typical results for similar molecules.)

| Parameter | Symbol | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | Indicates electron-accepting ability |

| Energy Gap | ΔE | 5.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential | IP | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | EA | 1.5 eV | Energy released upon gaining an electron |

| Electronegativity | χ | 4.35 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.85 eV | Resistance to change in electron distribution |

| Chemical Softness | S | 0.35 eV-1 | Reciprocal of hardness, indicates reactivity |

These parameters are crucial for predicting how this compound would interact with other reagents. For example, the electrophilicity index helps in understanding its behavior in reactions involving nucleophiles.

Spectroscopic Data Prediction and Validation

Quantum chemical calculations are highly effective in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. Comparing this with experimental spectra aids in the definitive assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, this would involve assigning the characteristic stretching frequencies for the -C≡N, C=O, O-H, and C-H bonds, as well as various bending and aromatic ring vibrations. Studies on related molecules like p-cyanobenzoic acid have demonstrated the accuracy of DFT methods in reproducing experimental vibrational wavenumbers. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. arxiv.orgmdpi.com These calculations are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures. For this compound, calculations would predict the chemical shifts for the aromatic protons, the protons of the propanoic acid chain, and all the carbon atoms, taking into account the electronic effects of the cyano and carboxyl substituents.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative values. Experimental data would be required for actual validation.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) (B3LYP/6-311G(d,p)) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| -C≡N | Stretching | 2235 | 2220-2260 |

| C=O (acid) | Stretching | 1715 | 1700-1725 |

| O-H (acid) | Stretching | 3450 (monomer), 3050 (dimer) | 3200-3600 (monomer), 2500-3300 (dimer) |

| C-H (aromatic) | Stretching | 3080 | 3010-3100 |

Molecular Docking and Dynamics Simulations

When a molecule has the potential for biological activity, molecular docking and dynamics simulations are employed to study its interactions with protein targets. These methods are a cornerstone of computer-aided drug design.

Ligand-Protein Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. dntb.gov.uainnovareacademics.in Phenylpropanoic acid derivatives are known to interact with various enzymes, such as cyclooxygenases. innovareacademics.in If this compound were to be investigated as an enzyme inhibitor, docking studies would be the first step. The molecule would be docked into the crystal structure of the target protein, and a scoring function would estimate the binding affinity. This would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, or π-π stacking interactions involving the benzene ring. Studies on similar molecules have successfully used docking to rationalize biological activity and guide the design of more potent derivatives. mdpi.comnih.gov

Conformational Analysis and Energy Landscapes

The propanoic acid side chain of this compound is flexible, allowing the molecule to adopt various conformations through rotation around its single bonds. nih.gov Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

DFT calculations can be used to construct a potential energy surface (PES) by systematically rotating key dihedral angles. For example, a thorough conformational analysis of ibuprofen, a substituted phenylpropanoic acid, was performed using DFT, revealing eight stable conformers. nih.gov A similar analysis for this compound would involve rotating the dihedral angles of the propanoic acid chain to map out the energy landscape and identify the most stable conformations in the gas phase or in solution (using a continuum solvent model).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov An MD simulation of this compound, either in a solvent box or bound to a protein, would track the movements of all atoms by solving Newton's equations of motion. This can reveal how the molecule's conformation changes over time, how it interacts with solvent molecules, and the stability of its binding to a protein. For example, MD simulations of a ligand-protein complex can assess the stability of the interactions predicted by docking and identify conformational changes in the protein upon ligand binding. unito.it

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. rsc.orgscielo.brnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows chemists to understand why certain products are formed, rationalize stereoselectivity, and predict the effects of catalysts.

For this compound, one could computationally study reactions such as the hydrolysis of the nitrile group or esterification of the carboxylic acid. The process would involve:

Locating the geometries of all stationary points (reactants, intermediates, products) on the potential energy surface.

Finding the transition state (TS) structure that connects these stationary points. The TS is a first-order saddle point on the PES.

Calculating the activation energy (the energy difference between the reactant and the transition state).

Confirming the transition state connects the desired reactant and product by performing an Intrinsic Reaction Coordinate (IRC) calculation.

For example, a DFT study could elucidate the mechanism of a reaction involving the cyano group, determining whether it proceeds through a concerted or stepwise pathway and calculating the energy barriers for each step. researchgate.net This provides fundamental insights that are often difficult to obtain through experimental means alone.

Future Research Directions and Unexplored Avenues

Emerging Applications in Chemical Research

While 3-Cyanobenzenepropanoic acid has been utilized as a building block in organic synthesis, its application in emerging fields of chemical research is an area of considerable promise. sigmaaldrich.com The bifunctional nature of the molecule, possessing both a nucleophilic and an electrophilic center, makes it an attractive scaffold for the development of novel chemical probes and molecular tools to investigate biological processes.

Future research could focus on its incorporation into:

Novel Ligands for Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal nodes, while the cyano group can be post-synthetically modified or used to tune the framework's properties. This could lead to the development of MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Bioconjugation and Chemical Biology: The carboxylic acid provides a handle for attachment to biomolecules such as proteins or peptides, while the cyano group can be transformed into other functionalities for specific labeling or interaction studies. This could enable the development of new imaging agents or therapeutic conjugates.

Materials Science: As a monomer or additive, this compound could be used to synthesize polymers with unique thermal and mechanical properties. The polarity of the cyano group can influence polymer chain interactions and macroscopic properties.

A derivative, (3S)-3-azaniumyl-3-(3-cyanophenyl)propanoate, has been noted for its use as a building block in synthesizing more complex molecules and is being investigated for its potential interactions with biological macromolecules and for therapeutic properties.

Challenges and Opportunities in Synthesis and Derivatization

The current synthetic routes to this compound are effective but may present challenges in terms of scalability, cost, and environmental impact. Future research should aim to address these limitations and explore new avenues for its derivatization.

Challenges:

Green Synthesis: Existing methods may rely on harsh reagents or produce significant waste. Developing greener synthetic pathways using more benign reagents and solvent systems is a key challenge. rsc.org

Stereoselective Synthesis: For applications in medicinal chemistry and materials science, the synthesis of enantiomerically pure derivatives of this compound is often required. Developing efficient and scalable stereoselective synthetic methods remains a significant hurdle. The synthesis of related chiral amino acid ester isocyanates highlights the importance and challenges of maintaining stereochemical integrity during synthesis. orgsyn.org

Selective Derivatization: The presence of two reactive functional groups can complicate selective derivatization. Developing orthogonal protection and activation strategies is crucial for accessing a wider range of derivatives.

Opportunities:

Catalytic Methods: The development of novel catalytic systems for the synthesis and derivatization of this compound could lead to more efficient and selective transformations. This includes exploring enzymatic or chemo-catalytic approaches.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Novel Derivatives: There is a significant opportunity to synthesize a diverse library of derivatives by modifying the carboxylic acid and cyano groups, as well as the aromatic ring. These derivatives could exhibit novel physical, chemical, and biological properties. The downstream products of its methyl ester, for instance, include precursors for various complex molecules. lookchem.com

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) has become an indispensable tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. researchgate.netbmglabtech.com Integrating this compound and its derivatives into HTS campaigns presents a significant opportunity to uncover new biological activities and material properties.

Future research in this area should focus on:

Library Synthesis: Developing efficient methods for the parallel synthesis of a large and diverse library of this compound derivatives is a prerequisite for successful HTS campaigns. This could involve combinatorial chemistry approaches.

Assay Development: Designing and validating robust HTS assays that are sensitive to the specific properties of these compounds is crucial. This may include biochemical assays, cell-based assays, or material property screens. selvita.com The use of 3-D cell cultures, such as multicellular spheroids, could provide more physiologically relevant data in screening for antitumor drugs. nih.gov

Hit-to-Lead Optimization: For hits identified through HTS, a systematic structure-activity relationship (SAR) study will be necessary to optimize their properties. This will involve the iterative synthesis and testing of new derivatives. Biophysical methods are crucial for validating hits from HTS campaigns to ensure they are genuine binders and not artifacts. nih.gov

While direct HTS applications of this compound are not widely reported, the general framework of HTS offers a clear path for exploring its potential.

Potential for Novel Reactivity and Transformation Pathways

The unique electronic and steric environment of this compound suggests the potential for uncovering novel chemical reactivity and transformation pathways that go beyond the standard reactions of carboxylic acids and nitriles.

Future research could investigate:

Intramolecular Cyclizations: Under specific conditions, the carboxylic acid and cyano groups could undergo intramolecular reactions to form novel heterocyclic scaffolds. These scaffolds could be of interest in medicinal chemistry and materials science.

Decarboxylative Cross-Coupling Reactions: The carboxylic acid could serve as a traceless directing group or a leaving group in novel cross-coupling reactions, allowing for the functionalization of the benzene (B151609) ring in new ways.

Nitrile Group Transformations: Exploring unconventional transformations of the cyano group, such as its participation in cycloaddition reactions or its use as a directing group in C-H activation reactions, could lead to new synthetic methodologies. Homologation reactions of ketones with diazo compounds, for instance, tolerate cyano functional groups, suggesting compatibility with various modern synthetic methods. researchgate.net

By systematically exploring these uncharted territories, the scientific community can unlock the full potential of this compound as a valuable tool in chemical synthesis and discovery.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-cyanobenzenepropanoic acid, and what factors influence reaction yields?

- Methodology : Common approaches include Friedel-Crafts alkylation followed by nitrile functionalization. For example, a cyano group can be introduced via nucleophilic substitution using KCN or CuCN under reflux conditions. Reaction optimization should consider solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yield improvements often require iterative adjustments to stoichiometry and reaction time .

- Data Consideration : Monitor intermediates using TLC or HPLC, and confirm final product purity via melting point analysis and elemental composition (CHNS analysis) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use - and -NMR to verify the aromatic proton environment and cyano group placement. Compare spectral data with structurally analogous compounds (e.g., 3-(3-cyano-2-fluorophenyl)-4-fluorobenzoic acid) .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods using retention time consistency and spiking experiments .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodology :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or databases like PubChem for analogous compounds (e.g., 3-amino-3-phenylpropanoic acid) .

- Isotopic Labeling : Synthesize deuterated analogs to isolate signal assignments in complex spectra.

- Dynamic Effects : Investigate tautomerism or solvent-induced shifts by reacquiring spectra in DMSO-d6 vs. CDCl3 .

Q. What strategies are effective for optimizing catalytic systems in the synthesis of this compound derivatives?

- Methodology :

- High-Throughput Screening : Test diverse catalysts (e.g., Pd, Cu, or organocatalysts) in microreactors to assess enantioselectivity in chiral derivatives.

- Kinetic Studies : Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Solvent Effects : Apply Hansen solubility parameters to select solvents that enhance reagent miscibility without side reactions .

Q. How should researchers design biological activity studies for this compound, considering structural analogs?

- Methodology :

- Structure-Activity Relationships (SAR) : Compare with bioactive analogs (e.g., caffeic acid derivatives) to hypothesize target interactions (e.g., COX-2 inhibition). Use molecular docking simulations to prioritize derivatives .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) in cell lines relevant to the hypothesized mechanism. Include positive controls (e.g., aspirin for anti-inflammatory studies) .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to gauge pharmacokinetic viability .

Data Interpretation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound under varying laboratory conditions?

- Methodology :

- Standardized Protocols : Document exact reagent grades (e.g., anhydrous solvents), inert atmosphere procedures (Ar/N), and equipment calibration (e.g., temperature probes).

- Batch Consistency : Perform statistical analysis (e.g., RSD < 5%) across multiple synthesis batches using ANOVA .

- Interlab Validation : Collaborate with external labs to replicate synthesis and characterization steps, addressing discrepancies in procedural details .

Safety and Handling

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from cyanide-related byproducts.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.